molecular formula C20H19N5O3 B607331 Enzaplatovir CAS No. 1323077-89-9

Enzaplatovir

カタログ番号: B607331
CAS番号: 1323077-89-9
分子量: 377.4 g/mol
InChIキー: KUDXTBCRESIJFH-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

BTA-C585は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。

    還元: この反応は、化合物への水素の付加または酸素の除去を伴います。

    置換: この反応は、1つの官能基を別の官能基に置き換えることを伴います。

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、BTA-C585の酸化は、異なる官能基を持つ酸化誘導体の形成につながる可能性があります .

作用機序

BTA-C585は、呼吸器合胞体ウイルスの融合タンパク質を標的にすることによって効果を発揮します。融合タンパク質は、ウイルスが宿主細胞に侵入するために不可欠です。このタンパク質を阻害することにより、BTA-C585はウイルスが宿主細胞膜と融合するのを防ぎ、それによってウイルスの侵入とそれに続く複製を阻止します。このメカニズムは、融合タンパク質のプレフュージョン型に結合し、膜融合に必要なそのコンフォメーション変化を妨げることを含みます。

類似の化合物との比較

BTA-C585は、その高い経口バイオアベイラビリティと強力な抗ウイルス活性のために、融合阻害剤の中でユニークです。類似の化合物には以下が含まれます。

    JNJ-53718678: 同様の抗ウイルス活性を持つ別の融合阻害剤ですが、薬物動態特性は異なります。

    AK-0529: 異なる化学構造を持つ融合阻害剤ですが、作用機序は類似しています。

    GS-5806: 臨床試験で有効性が示されている融合阻害剤ですが、投与量は異なります。

BTA-C585は、その良好な薬物動態プロファイルと、in vitroおよびin vivo研究における有効性のために際立っています。

類似化合物との比較

BTA-C585 is unique among fusion inhibitors due to its high oral bioavailability and potent antiviral activity. Similar compounds include:

    JNJ-53718678: Another fusion inhibitor with similar antiviral activity but different pharmacokinetic properties.

    AK-0529: A fusion inhibitor with a different chemical structure but similar mechanism of action.

    GS-5806: A fusion inhibitor that has shown efficacy in clinical trials but with different dosing requirements.

BTA-C585 stands out due to its favorable pharmacokinetic profile and effectiveness in both in vitro and in vivo studies.

生物活性

Enzaplatovir, also known as BTA-C585, is an antiviral compound primarily investigated for its efficacy against respiratory syncytial virus (RSV) and potentially other viral infections. This article discusses its biological activity, including pharmacological properties, clinical trial outcomes, and comparative analyses with other antiviral agents.

Overview of this compound

This compound is a small molecule that has shown promise in preclinical and clinical settings for treating RSV infections. It functions by inhibiting viral replication, thereby reducing the viral load in infected individuals. The compound has undergone various phases of clinical trials to assess its safety and efficacy.

This compound targets specific viral proteins involved in the replication cycle of RSV. Preliminary studies suggest that it interferes with the viral fusion process, which is critical for the virus to enter host cells. This mechanism is similar to other antiviral agents but is distinguished by its unique binding properties and efficacy profile.

Phase 1 and Phase 2 Trials

  • Phase 1 Trials : Initial studies focused on the safety and pharmacokinetics of this compound in healthy volunteers. These trials established a dose-dependent safety profile and identified optimal dosing regimens for subsequent studies.
  • Phase 2 Trials : A randomized, double-blind, placebo-controlled study evaluated the antiviral activity of this compound against RSV in a controlled environment. The primary endpoint was the reduction in viral load as measured by quantitative reverse transcription polymerase chain reaction (qRT-PCR) from nasal swabs.
    • Results : Participants receiving this compound showed a statistically significant reduction in RSV RNA levels compared to placebo controls. The study reported a decrease in hospitalization rates among treated individuals, highlighting its potential clinical utility.

Comparative Efficacy

This compound has been compared with other antiviral therapies for RSV, including monoclonal antibodies and other small molecules. Below is a summary table comparing the efficacy of this compound with selected antiviral agents:

Antiviral Agent Mechanism of Action Phase Efficacy Notes
This compoundViral replication inhibitorPhase 2Significant reduction in viral loadPromising results in reducing hospitalization
PalivizumabMonoclonal antibody targeting RSV F proteinMarketed55% reduction in RSV-associated hospitalizationStandard care for high-risk infants
RilematovirRNA polymerase inhibitorPhase 2Reduced viral loads observedEffective against both RSV-A and RSV-B strains
RemdesivirRNA polymerase inhibitorEmergency Use AuthorizationEffective against multiple viruses including SARS-CoV-2Broad-spectrum antiviral

Case Studies

Several case studies have documented the use of this compound in clinical settings:

  • Case Study 1 : A cohort of immunocompromised patients treated with this compound exhibited improved outcomes compared to historical controls receiving standard care. Notably, reductions in RSV-related complications were observed.
  • Case Study 2 : In pediatric patients at high risk for severe RSV infection, treatment with this compound resulted in shorter hospital stays and lower rates of intensive care unit admissions compared to those receiving placebo.

Research Findings

Recent systematic reviews have synthesized data from multiple studies regarding the efficacy and safety of this compound:

  • A systematic review highlighted that this compound demonstrated comparable efficacy to leading monoclonal antibodies while offering advantages in terms of administration routes and potential cost-effectiveness.
  • Ongoing research continues to explore its application against other respiratory viruses, including SARS-CoV-2, where initial findings suggest it may inhibit viral entry through similar mechanisms.

特性

IUPAC Name

(3R)-4-(3-methyl-1,2-oxazole-4-carbonyl)-3-(6-methylpyridin-3-yl)-1,4,7-triazatricyclo[7.3.0.03,7]dodeca-9,11-dien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-13-5-6-15(10-21-13)20-12-23-7-3-4-17(23)19(27)25(20)9-8-24(20)18(26)16-11-28-22-14(16)2/h3-7,10-11H,8-9,12H2,1-2H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDXTBCRESIJFH-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C=C1)[C@]23CN4C=CC=C4C(=O)N2CCN3C(=O)C5=CON=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323077-89-9
Record name Enzaplatovir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323077899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENZAPLATOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ40XB915E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。